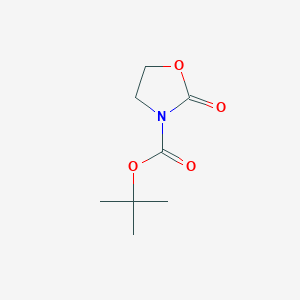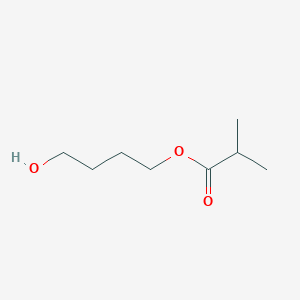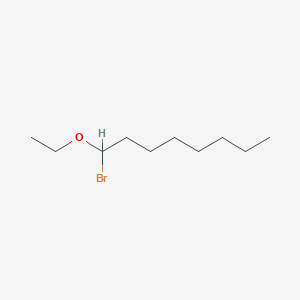
5-Acetyl-6-methylpyridine-2,3-dicarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Acetyl-6-methylpyridine-2,3-dicarboxylic acid is an organic compound with a unique structure that includes a pyridine ring substituted with acetyl, methyl, and dicarboxylic acid groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetyl-6-methylpyridine-2,3-dicarboxylic acid typically involves multi-step organic reactions. One common method includes the bromination of 5-methylpyridine-2,3-dicarboxylic acid dimethyl ester using N-bromosuccinimide (NBS) as the brominating reagent and azobisisobutyronitrile (AIBN) as an initiator . This is followed by further functional group transformations to introduce the acetyl group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods to increase yield and reduce costs, possibly through continuous flow chemistry techniques or the use of more efficient catalysts.
Analyse Chemischer Reaktionen
Types of Reactions
5-Acetyl-6-methylpyridine-2,3-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The methyl group can be oxidized to a carboxylic acid.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The bromination of the methyl group can lead to further substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) is commonly used as an oxidizing agent.
Reduction: Lithium aluminum hydride (LiAlH4) is often used for reducing ketones to alcohols.
Substitution: N-bromosuccinimide (NBS) is used for bromination reactions.
Major Products Formed
Oxidation: 5-Acetyl-6-carboxypyridine-2,3-dicarboxylic acid.
Reduction: 5-Hydroxy-6-methylpyridine-2,3-dicarboxylic acid.
Substitution: 5-Bromo-6-methylpyridine-2,3-dicarboxylic acid.
Wissenschaftliche Forschungsanwendungen
5-Acetyl-6-methylpyridine-2,3-dicarboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions due to its unique structure.
Medicine: Investigated for its potential therapeutic properties, although specific applications are still under research.
Industry: May be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-Acetyl-6-methylpyridine-2,3-dicarboxylic acid involves its interaction with various molecular targets. The acetyl group can participate in nucleophilic addition reactions, while the pyridine ring can engage in coordination with metal ions. These interactions can influence biochemical pathways and enzyme activities, although detailed studies are required to fully elucidate these mechanisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Methylpyridine-2,3-dicarboxylic acid: Similar structure but lacks the acetyl group.
5-Methylpyridine-2,3-dicarboxylic acid: Similar structure but lacks both the acetyl and methyl groups.
Eigenschaften
CAS-Nummer |
113052-06-5 |
|---|---|
Molekularformel |
C10H9NO5 |
Molekulargewicht |
223.18 g/mol |
IUPAC-Name |
5-acetyl-6-methylpyridine-2,3-dicarboxylic acid |
InChI |
InChI=1S/C10H9NO5/c1-4-6(5(2)12)3-7(9(13)14)8(11-4)10(15)16/h3H,1-2H3,(H,13,14)(H,15,16) |
InChI-Schlüssel |
ZRXSEUZQYFSUHZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=C(C=C1C(=O)C)C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


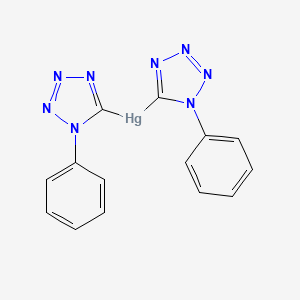

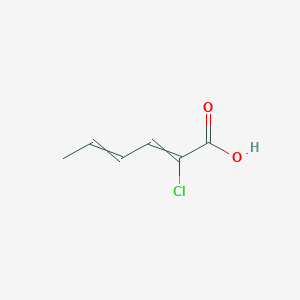
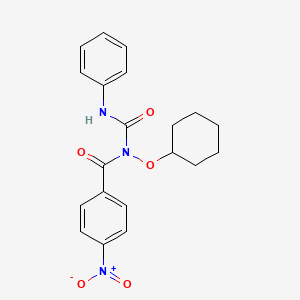
![2-[(Phenylselanyl)methyl]octahydro-1-benzofuran](/img/structure/B14303438.png)
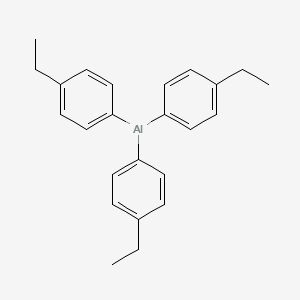
![1-[2-(4-tert-Butylphenyl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B14303450.png)
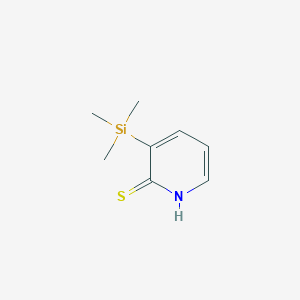
![8-Ethoxy-3-methoxybicyclo[4.2.0]octa-2,4-diene-1-carbonitrile](/img/structure/B14303468.png)

